2-Bromo-5-(dimethoxymethyl)pyridine
Description
2-Bromo-5-(dimethoxymethyl)pyridine is a pyridine derivative featuring a bromine atom at position 2 and a dimethoxymethyl group (–CH(OCH₃)₂) at position 4. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings . The dimethoxymethyl group enhances steric bulk and modulates electronic properties, influencing reactivity and solubility compared to simpler bromopyridines.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-bromo-5-(dimethoxymethyl)pyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-4-7(9)10-5-6/h3-5,8H,1-2H3 |
InChI Key |
ZLJHRGDYANXILZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CN=C(C=C1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Bromopyridines
Positional Isomers and Substituent Effects
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
- Structure : Bromine at position 5, dimethoxymethyl at position 2, and methoxy at position 3.
- The additional methoxy group increases polarity, affecting solubility in organic solvents .
3-Bromo-5-(dimethoxymethyl)pyridine
Functional Group Variations
2-Bromo-5-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl (–CF₃) at position 5.
- Reactivity : The electron-withdrawing –CF₃ group deactivates the pyridine ring, slowing coupling reactions compared to dimethoxymethyl-substituted analogs. However, oxidative reactions (e.g., N-oxide formation) proceed efficiently under acidic conditions .
- Applications : Used in fluorinated drug candidates .
5-Bromo-2-methoxy-3-methylpyridine
- Structure : Methoxy (–OCH₃) at position 2 and methyl (–CH₃) at position 3.
- Reactivity : Methoxy groups direct electrophilic substitutions to specific positions. Methyl groups increase lipophilicity but offer less steric hindrance than dimethoxymethyl .
5-Bromo-2,4-dimethoxypyrimidine
Reactivity in Cross-Coupling Reactions
Physical and Electronic Properties
- Electronic Effects : The dimethoxymethyl group donates electrons via resonance, activating the pyridine ring for nucleophilic attack, whereas –CF₃ withdraws electrons, deactivating the ring .
Preparation Methods
Directed Ortho Metalation (DoM) Approach
A robust strategy involves using strong bases like lithium diisopropylamide (LDA) to deprotonate the pyridine ring at position 2, followed by quenching with bromine. The dimethoxymethyl group, being electron-donating, enhances the acidity of the ortho hydrogen, facilitating metalation. For example:
Procedure :
-
Dissolve 5-(dimethoxymethyl)pyridine in anhydrous tetrahydrofuran (THF) at -78°C.
-
Add LDA (2.2 equiv) dropwise, stirring for 1 hour.
-
Introduce bromine (1.1 equiv) and warm to room temperature.
-
Quench with aqueous ammonium chloride and extract with dichloromethane.
This method yields 2-bromo-5-(dimethoxymethyl)pyridine with ~65% efficiency, as inferred from analogous brominations.
Electrophilic Bromination with Lewis Acids
Alternative EAS conditions employ Lewis acids like FeBr₃ to direct bromine to position 2. The dimethoxymethyl group’s steric bulk and electronic effects favor substitution at the less hindered ortho position.
Reaction Conditions :
-
Substrate: 5-(dimethoxymethyl)pyridine (1 equiv)
-
Bromine (1.2 equiv), FeBr₃ (0.1 equiv)
-
Solvent: Dichloromethane, 0°C → room temperature, 12 hours
Yield: ~58% (estimated from similar FeBr₃-mediated brominations).
Acetal Protection of 2-Bromo-5-formylpyridine
Introducing the dimethoxymethyl group via acetal formation is a two-step strategy starting from 2-bromo-5-formylpyridine. This route is advantageous when the formyl precursor is readily accessible.
Synthesis of 2-Bromo-5-formylpyridine
The formyl group at position 5 can be installed using Vilsmeier-Haack formylation, though bromine’s meta-directing nature complicates regioselectivity. An alternative is Friedel-Crafts acylation under controlled conditions:
Procedure :
Acetal Formation with Methanol
The formyl group is protected as a dimethyl acetal using acidic methanol:
Reaction Conditions :
-
2-Bromo-5-formylpyridine (1 equiv)
-
Methanol (excess), p-toluenesulfonic acid (0.05 equiv)
-
Reflux for 8 hours
Yield: >85% (based on acetal protection efficiencies in similar systems).
Functional Group Interconversion from 2-Amino Precursors
Modifying 2-amino-5-(hydroxymethyl)pyridine derivatives offers a versatile pathway. This method involves bromination followed by acetal protection.
Bromination of 2-Amino-5-(hydroxymethyl)pyridine
Adapting a protocol from Lombardino, the amino group directs bromination to position 2:
Procedure :
-
Treat 2-amino-5-(hydroxymethyl)pyridine with HBr (48%) and bromine at -10°C.
-
Add NaNO₂ to initiate diazotization, followed by NaOH to neutralize.
-
Extract with ether and purify via silica chromatography.
Conversion of Hydroxymethyl to Dimethoxymethyl
The hydroxymethyl group is oxidized to a formyl intermediate (e.g., using PCC in CH₂Cl₂), followed by acetal protection as in Section 2.2.
Overall Yield : ~50% (two steps).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| DoM Bromination | 5-(Dimethoxymethyl)pyridine | Metalation, Br₂ quenching | 65% | High regioselectivity | Requires specialized bases |
| Acetal Protection | 2-Bromo-5-formylpyridine | Formylation, acetal formation | 40% | Reliable protection chemistry | Low formylation efficiency |
| Amino Group Derivatization | 2-Amino-5-(hydroxymethyl)pyridine | Diazotization, oxidation | 50% | Utilizes directing effects | Multi-step, moderate yields |
Optimization Strategies and Challenges
Enhancing Bromination Efficiency
Q & A
Q. What are the established synthetic routes for 2-Bromo-5-(dimethoxymethyl)pyridine, and how are they optimized for yield?
The synthesis typically involves bromination of a precursor pyridine derivative. For example, bromination of 5-(dimethoxymethyl)pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ at elevated temperatures (~100–110°C) achieves moderate to high yields (e.g., 87.5% in a related thienopyridine system) . Optimization focuses on reagent stoichiometry (e.g., 5 eq NBS), reaction time (~18 hours), and purification via combi-flash chromatography . Characterization relies on LCMS and TLC for reaction monitoring.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the bromine position and dimethoxymethyl group via ¹H and ¹³C signals (e.g., methoxy protons at ~3.3–3.5 ppm).
- Mass Spectrometry (MS) : For molecular ion validation (M.W. 266.52 for related derivatives) .
- HPLC/LCMS : To assess purity (>95% in commercial samples) .
Data should align with literature values for analogous bromopyridines (e.g., 5-Bromo-2-methoxy-3-methylpyridine, M.W. 202.05) .
Q. What are the common applications of this compound in organic synthesis?
It serves as a versatile intermediate for:
- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic esters (1.5 eq) in dioxane/water using Cs₂CO₃ or t-BuONa as bases .
- Functional group transformations : E.g., conversion to pivalamide derivatives (e.g., N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide) for protective strategies .
- Heterocycle synthesis : Building blocks for pyridothiophenes or imidazopyridines .
Q. How should researchers handle and store this compound to ensure stability?
Q. What are the typical impurities observed during synthesis, and how are they resolved?
Common impurities include:
- Debrominated products : Arising from incomplete reaction or side-reactions.
- Oxidation byproducts : E.g., pyridine N-oxides.
Resolution involves optimizing bromination conditions (e.g., excess NBS) and purification via column chromatography (e.g., 15% EtOAc/heptane) .
Advanced Research Questions
Q. How can mechanistic studies improve bromination efficiency in this compound synthesis?
Radical bromination mechanisms using NBS/AIBN involve hydrogen abstraction followed by bromine transfer. Kinetic studies (e.g., varying AIBN concentrations) and DFT calculations can identify rate-limiting steps. For example, higher AIBN loads (0.2 eq) accelerate initiation but may increase side-reactions . Contrast with electrophilic bromination (e.g., Br₂/Fe) to evaluate regioselectivity challenges.
Q. What strategies address low yields in cross-coupling reactions involving this compound?
- Catalyst screening : Pd(PPh₃)₄ vs. XPhos-based catalysts for sterically hindered substrates.
- Solvent optimization : Use of toluene or THF instead of dioxane to improve solubility.
- Additives : KI or phase-transfer catalysts to enhance reactivity .
Data from analogous systems (e.g., 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine) show yields up to 83% under optimized conditions .
Q. How do electronic effects of the dimethoxymethyl group influence reactivity in metal-catalyzed reactions?
The electron-donating dimethoxymethyl group deactivates the pyridine ring, slowing oxidative addition in cross-couplings. Computational studies (e.g., NBO analysis) can quantify this effect. Experimental validation includes comparing reaction rates with non-substituted bromopyridines .
Q. What analytical discrepancies arise in characterizing derivatives, and how are they resolved?
Q. How can researchers design experiments to probe the steric effects of the dimethoxymethyl group?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
